

# Application Notes and Protocols for Investigating Dopamine-Cholecystokinin Interactions Using PD-135158

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PD-135666 |           |
| Cat. No.:            | B1679099  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Cholecystokinin (CCK) and dopamine (DA) are neurotransmitters that coexist in several key brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens, areas critically involved in reward, motivation, and psychosis.[1] The interaction between these two systems is complex, with CCK modulating dopamine release and function through its receptors, primarily the CCK-A and CCK-B subtypes.[2] Dysregulation of this interaction has been implicated in neuropsychiatric disorders such as schizophrenia.

PD-135158 is a potent and selective non-peptide antagonist of the CCK-B receptor.[3] This property makes it an invaluable pharmacological tool for elucidating the specific role of the CCK-B receptor in modulating dopaminergic neurotransmission. These application notes provide detailed protocols for utilizing PD-135158 in a variety of in vitro and in vivo experimental paradigms to investigate dopamine-cholecystokinin interactions.

**Compound Information: PD-135158** 



| Property        | Value                                                                                                                                                                                  | Reference |
|-----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Full Name       | (+-)-4-[(2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-<br>[[(tricyclo[3.3.1.13,7]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl)amino]-4-oxobutanoic acid, N-methyl-D-glucamine salt | N/A       |
| Synonyms        | CAM-1028                                                                                                                                                                               | [4]       |
| Receptor Target | Cholecystokinin B (CCK-B)<br>Receptor Antagonist                                                                                                                                       | [3]       |
| Selectivity     | Selective for CCK-B over CCK-A receptors. Note: One study reported that PD-135158 acts as a full agonist at the rat pancreatic CCK-A receptor.                                         | N/A       |

**Ouantitative Data** 

| Assay Type                         | Receptor                    | Species | Value                                                         | Reference |
|------------------------------------|-----------------------------|---------|---------------------------------------------------------------|-----------|
| Functional Assay<br>(IC50)         | CCK2 (CCK-B)                | Rat     | 76 nM                                                         | N/A       |
| Functional Assay<br>(Agonist EC50) | CCK-A<br>(pancreatic acini) | Rat     | 0.6 μM (Half-<br>maximal<br>stimulation of<br>lipase release) |           |

## **Signaling Pathways**

The interaction between the CCK-B and dopamine D2 receptors involves the modulation of intracellular signaling cascades. Both are G protein-coupled receptors (GPCRs). Dopamine D2 receptors are primarily coupled to Gai/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. CCK-B receptors are also coupled to G proteins and their



### Methodological & Application

Check Availability & Pricing

activation can influence dopamine release. Blockade of the CCK-B receptor with PD-135158 is hypothesized to disinhibit dopamine release, thereby influencing downstream D2 receptor signaling.















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. On the origin of striatal cholecystokinin release: studies with in vivo microdialysis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-dopamine interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. PD 135158, a CCKB/gastrin receptor antagonist, stimulates rat pancreatic enzyme secretion as a CCKA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [Application Notes and Protocols for Investigating Dopamine-Cholecystokinin Interactions Using PD-135158]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679099#pd-135158-for-investigating-dopamine-cholecystokinin-interactions]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com